Ir(fbi)2(acac)
Overview
Description
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
The (1S,4S)-3,3-Dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . On the other hand, Ir(fbi)2(acac) shows nearly mirror-symmetric magnetic circularly polarised luminescence (MCPL) spectra in dilute dichloromethane and dimethyl sulfoxide under N-up and S-up geometries in a 1.6-T magnet .
Biochemical Pathways
The bicyclo[221]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
Action Environment
It’s known that ir(fbi)2(acac) showed nearly mirror-symmetric magnetic circularly polarised luminescence (mcpl) spectra in dilute dichloromethane and dimethyl sulfoxide under n-up and s-up geometries in a 16-T magnet .
Preparation Methods
The synthesis of Ir(fbi)2(acac) typically involves the reaction of iridium(III) chloride hydrate with 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzo[d]imidazole and acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ir(fbi)2(acac) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) species.
Reduction: Reduction reactions can convert Ir(fbi)2(acac) back to its iridium(II) state.
Substitution: The acetylacetonate ligand can be substituted with other ligands under appropriate conditions, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ir(fbi)2(acac) has a wide range of scientific research applications:
Comparison with Similar Compounds
Ir(fbi)2(acac) is compared with other iridium-based phosphorescent emitters such as:
Iridium(III) bis(2-phenylpyridine)(acetylacetonate) (Ir(ppy)2(acac)): Known for its high efficiency and stability in OLEDs.
Iridium(III) bis(2-(2,4-difluorophenyl)pyridine)(acetylacetonate) (Ir(dfpypy)2(acac)): Exhibits blue emission and is used in blue OLEDs.
Iridium(III) bis(2-(2,4-difluorophenyl)pyridine)(acetylacetonate) (Ir(dhfpy)2(acac)): Known for its high photoluminescence efficiency and color tuning.
Ir(fbi)2(acac) stands out due to its unique ligand structure, which provides distinct photophysical properties and makes it particularly suitable for specific applications in OLEDs and other photonic devices .
Properties
IUPAC Name |
(1S,4S)-3,3-dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2)14-8-10-18(12-14,15(17)20)16(21)19-11-9-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21)/t14-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKBGCRLORXQB-KSSFIOAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@](C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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